7-Aminocoumarin
Overview
Description
Synthesis Analysis
The synthesis of 7-aminocoumarin derivatives has been explored through various methods. One approach involves heterobifunctional fluorescent reagents of coumarin type, which possess a rigidized or un-rigidized amino group at position 7 and a carboxylic function at positions 3 or 4. These compounds have been compared to 7-amino-4-methylcoumarin to study the influence of the amino group's rotation freedom and the position of the acid function on fluorescence properties (Besson, Coudert, & Guillaumet, 1991). Additionally, microwave irradiation on solid support (graphite/montmorillonite K10) has facilitated the efficient synthesis of 7-aminocoumarins via the Pechmann reaction, highlighting a novel methodology that combines thermal effects with the acidic catalyst role of the clay (Frère, Thiéry, & Besson, 2001).
Molecular Structure Analysis
The molecular and crystal structures of 7-aminocoumarin derivatives have been a subject of study to understand their photophysical properties better. For example, the crystal structure of 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one revealed the main driving forces for the supramolecular structure are the C-H⋯O hydrogen bonds and the π⋯π intermolecular interactions (Trykowska Konc et al., 2011).
Chemical Reactions and Properties
7-Aminocoumarins undergo various photochemical reactions that result in new compounds with unique properties. One study described the photolysis of 3-iodo-4-methyl-7-diethylaminocoumarin with olefins, leading to 7-aminocoumarins with an unsaturated substituent in the 3 position. The regiospecificity and stereospecificity of these photoreactions were established, along with their spectral-luminescence characteristics (Gordeeva et al., 1990).
Physical Properties Analysis
The physical properties of 7-aminocoumarin derivatives, especially their fluorescent characteristics, have been extensively studied. For instance, the fluorescent properties of certain heterobifunctional 7-aminocoumarins have been described, highlighting the influence of molecular structure modifications on their fluorescence behavior (Kitamura et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of 7-aminocoumarin derivatives have revealed their interactions and behavior in various environments. A study on the rotational reorientation dynamics of these derivatives in polar solvents showcased the effects of hydrogen bonding on their photophysical behavior, offering insights into their excited-state dynamics and the strengthening of specific hydrogen bonds (Zhou et al., 2009).
Scientific Research Applications
Neurodegenerative Diseases : 7-Amidocoumarins have shown potential as multitarget agents against Parkinson's and Alzheimer's diseases. The modulation of substitution patterns within the coumarin scaffold plays a significant role in this application (Rodríguez-Enríquez et al., 2020).
Antimalarial Agents : Derivatives of 7-aminocoumarin, particularly those with substitutions at the 7-amino position, have been identified as novel falcipain-3 inhibitors, indicating potential as new antimalarial agents (Chintakrindi et al., 2012).
Textile Industry : 3-Phenyl-7-aminocoumarin is an important intermediate for synthesizing 7-substituted coumarin fluorescent brighteners, widely used in textile printing and dyeing, and plastic processing (Cheng De-wen, 2007).
Antitubercular Agent : 7-Amino-4-methylcoumarin has demonstrated in vitro antitubercular potential, possibly synergizing with isoniazid/rifampicin and targeting mycolic acid (Tandon et al., 2011).
Selective Estrogen Receptor Down-Regulators : 7-Hydroxycoumarins have potential as oral selective estrogen receptor down-regulators, with implications for antitumor effects and improved bioavailability compared to other compounds (Degorce et al., 2015).
Carbonic Anhydrase Inhibitors : 7-Amino-3,4-dihydro-1H-quinolin-2-one, similar to substituted coumarins, effectively inhibits α-carbonic anhydrases without hydrolyzing the lactam ring, offering a new class of inhibitors distinct from coumarins (Vullo et al., 2015).
Anti-Inflammatory Agents : 7-Hydroxycoumarin derivatives bind to human serum albumin, playing a crucial role in drug transport and delivery, indicating potential as anti-inflammatory agents (Yeggoni et al., 2014).
Synthesis Methodology : A simple, inexpensive, and transition-metal-free method for synthesizing N-substituted 7-aminocoumarins from 7-hydroxycoumarins has been developed, providing access to various N-alkyl and N-aryl products (Lippe et al., 2022).
Molecular Fluorescence Sensor : A molecular fluorescence sensor based on amino coumarin can effectively detect saccharides in biological cells (Sandanayake et al., 1995).
Safety And Hazards
properties
IUPAC Name |
7-aminochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXPUCIXLAHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172557 | |
Record name | 7-Aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminocoumarin | |
CAS RN |
19063-57-1 | |
Record name | 7-Aminocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19063-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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